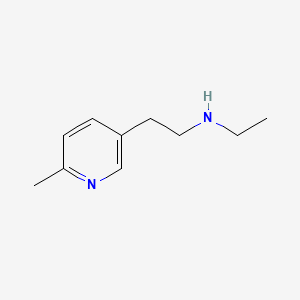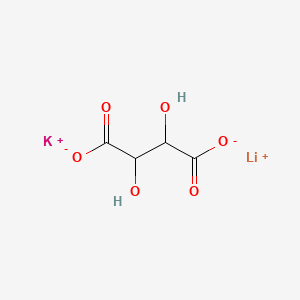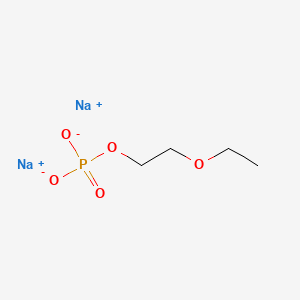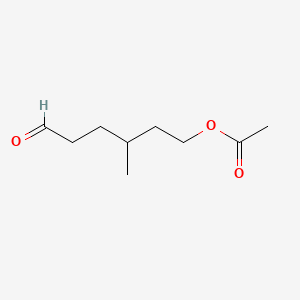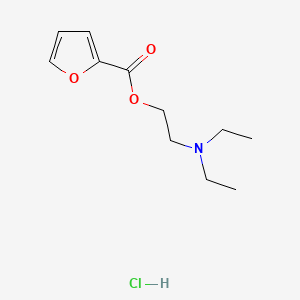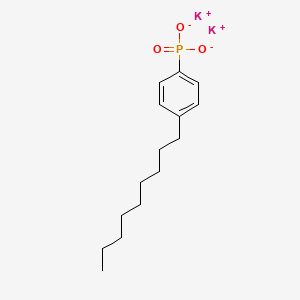![molecular formula C28H14 B12654020 octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene CAS No. 191-23-1](/img/structure/B12654020.png)
octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacyclo[1410114,2602,1403,1105,10017,22023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene typically involves multi-step organic reactions. These reactions often include cyclization processes, where smaller cyclic compounds are fused together under specific conditions. Common reagents used in these synthetic routes include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve large-scale chemical reactors where the reaction conditions can be precisely controlled. This includes maintaining optimal temperatures, pressures, and concentrations of reactants to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygen-containing functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alkanes or other saturated hydrocarbons.
Scientific Research Applications
Octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Its interactions with biological molecules can provide insights into the behavior of similar natural compounds.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene exerts its effects involves its interaction with molecular targets through various pathways. These interactions can include binding to specific receptors or enzymes, altering their activity, and influencing cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-2,2,4,5-tetrol
- 5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- 25,26,27,28-Tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid
Uniqueness
What sets octacyclo[1410114,2602,1403,1105,10017,22023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene apart from these similar compounds is its unique arrangement of fused rings and double bonds, which confer distinct chemical properties and reactivity
Properties
CAS No. |
191-23-1 |
|---|---|
Molecular Formula |
C28H14 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene |
InChI |
InChI=1S/C28H14/c1-3-7-19-17(5-1)21-11-9-15-14-24-20-8-4-2-6-18(20)22-12-10-16-13-23(19)27(21)25(15)26(16)28(22)24/h1-14H |
InChI Key |
YDVDZLWGXFXBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


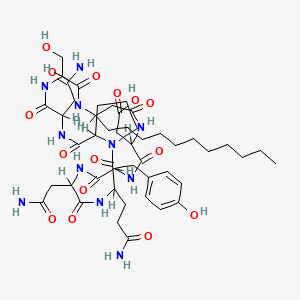
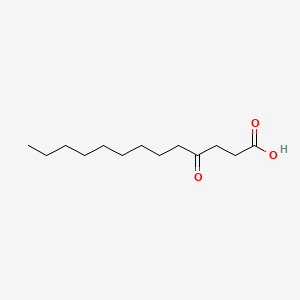

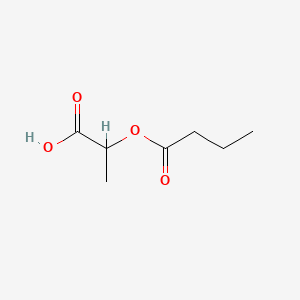
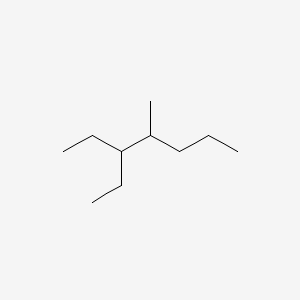
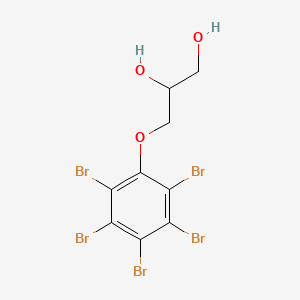
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
